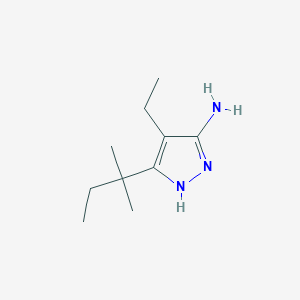
N'-Hydroxy-2-(piperazin-1-YL)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(piperazin-1-yl)propanimidamide is a chemical compound with the molecular formula C7H16N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide typically involves the reaction of piperazine with an appropriate amidine precursor under controlled conditions. One common method involves the use of N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a ring formation mechanism, followed by deprotection steps to yield the desired product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(piperazin-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamidine group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamidine group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamidine group yields oxo derivatives, while reduction leads to amine derivatives. Substitution reactions on the piperazine ring result in a variety of substituted piperazine compounds .
Scientific Research Applications
N’-Hydroxy-2-(piperazin-1-yl)propanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamidine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide: Similar structure with a methyl group, offering different steric and electronic properties.
N’-Hydroxy-2-[4-(propylsulfamoyl)piperazin-1-yl]propanimidamide: Contains a propylsulfamoyl group, providing distinct chemical reactivity and biological activity.
Uniqueness
N’-Hydroxy-2-(piperazin-1-yl)propanimidamide is unique due to its specific combination of a hydroxyamidine group and a piperazine ring. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H16N4O |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N'-hydroxy-2-piperazin-1-ylpropanimidamide |
InChI |
InChI=1S/C7H16N4O/c1-6(7(8)10-12)11-4-2-9-3-5-11/h6,9,12H,2-5H2,1H3,(H2,8,10) |
InChI Key |
GLGIXQZONRPTKM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1CCNCC1 |
Canonical SMILES |
CC(C(=NO)N)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


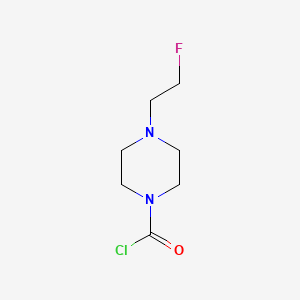
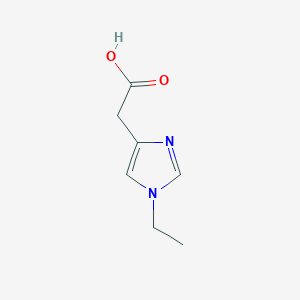
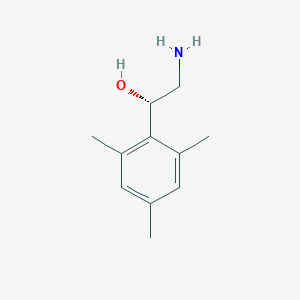
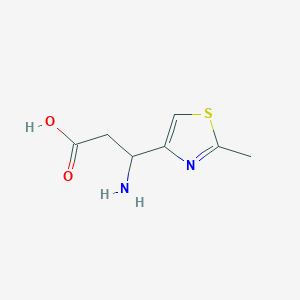
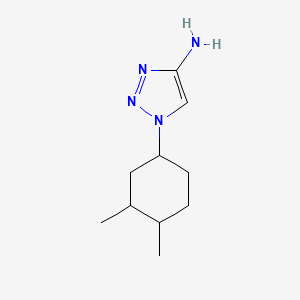
![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)

![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine](/img/structure/B13312531.png)

![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13312563.png)
